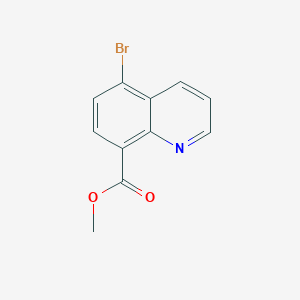

Methyl 5-bromoquinoline-8-carboxylate

Descripción general

Descripción

Methyl 5-bromoquinoline-8-carboxylate is a chemical compound with the molecular formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromoquinoline-8-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method involves the reaction of 5-bromoquinoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-bromoquinoline-8-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 5-bromoquinoline-8-carboxylate has potential therapeutic applications due to its unique structural characteristics. Key areas of interest include:

- Cytochrome P450 Inhibition : Preliminary studies indicate that this compound may inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This suggests implications for drug metabolism and potential interactions with co-administered medications .

- Antimicrobial and Anticancer Properties : Research has hinted at the compound's possible antimicrobial and anticancer activities, although further extensive biological evaluations are necessary to confirm these effects .

Synthetic Applications

In organic synthesis, this compound serves as a versatile building block for creating more complex organic molecules. Its bromine atom allows for various substitution reactions, facilitating the development of new compounds with desired biological activities .

Material Science Applications

This compound is also explored in materials science due to its electronic properties. Its applications include:

- Additive Manufacturing : The compound may be used in developing new materials for 3D printing applications.

- Catalysts : Research indicates potential uses in catalysis, particularly in reactions that require specific electronic characteristics provided by the quinoline structure .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Inhibition Studies : A study demonstrated that this compound effectively inhibits certain cytochrome P450 enzymes, impacting drug metabolism significantly.

- Anticancer Activity : Another research effort explored its anticancer properties, showing promise in inhibiting cell proliferation in specific cancer cell lines .

- Synthetic Pathways : Detailed synthetic pathways have been documented, illustrating the versatility of this compound as a precursor for more complex organic molecules used in pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of methyl 5-bromoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Methyl 5-bromoquinoline-8-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Actividad Biológica

Methyl 5-bromoquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₁H₈BrNO₂

- Molecular Weight : 266.09 g/mol

- IUPAC Name : this compound

- PubChem CID : 71607288

Synthesis

The synthesis of this compound typically involves the bromination of quinoline derivatives followed by carboxylation. Various synthetic routes have been explored to enhance yield and purity, including multi-step reactions that utilize intermediates effectively .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of the quinoline structure can inhibit the growth of various bacteria, including Gram-positive strains such as Staphylococcus aureus. The mechanism often involves interference with bacterial cell division proteins, leading to cell lysis .

| Compound | Activity | Target Organism | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | S. aureus | 0.25 |

| Methyl 5-chloroquinoline-8-carboxylate | Antibacterial | S. aureus | 0.18 |

Anticancer Activity

Research indicates that this compound and its derivatives can induce cytotoxic effects in cancer cell lines. The compound has been shown to interfere with tubulin polymerization and generate reactive oxygen species (ROS), which contribute to its anticancer activity .

Case Study :

In a study involving various quinoline derivatives, this compound demonstrated an IC50 value of approximately 20 nM against the MCF-7 breast cancer cell line, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of this compound. Compounds with similar structures have shown efficacy against viruses such as H5N1 and potentially SARS-CoV-2, suggesting a role in the development of antiviral therapies .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Division : The compound targets proteins essential for bacterial cell division (e.g., FtsZ), disrupting normal cellular processes.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through ROS generation and interference with microtubule dynamics.

- Antiviral Mechanisms : Its structural features may enhance binding affinity to viral proteins, inhibiting viral replication.

Safety and Toxicity

Safety assessments indicate that while this compound exhibits biological activity, it also poses certain hazards. The compound is classified with warnings related to acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Propiedades

IUPAC Name |

methyl 5-bromoquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRLTIQTMTVDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856245 | |

| Record name | Methyl 5-bromoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445781-45-2 | |

| Record name | Methyl 5-bromoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.